molecular formula C9H9ClN2O2S2 B2489228 (2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile CAS No. 1786057-85-9

(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile

Cat. No.: B2489228
CAS No.: 1786057-85-9
M. Wt: 276.75
InChI Key: OVOGUUVNPQRZFZ-VOTSOKGWSA-N
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Description

(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile is a synthetic chemical reagent designed for research and development purposes. This compound features a unique molecular architecture combining a 5-chlorothiophene sulfonyl group with a 3-(dimethylamino)acrylonitrile moiety, a structure known to be of significant interest in medicinal chemistry . Research Applications and Potential: While specific biological data for this exact compound is the subject of ongoing research, its structural components are associated with a range of pharmacological activities. The acrylonitrile functional group is a recognized pharmacophore in compounds investigated for their activity against infectious diseases . Some acrylonitrile derivatives have demonstrated promising activity against parasites responsible for neglected tropical diseases, such as Leishmania and Trypanosoma cruzi (the causative agent of Chagas disease), and have been shown to induce programmed cell death (apoptosis) in these pathogens . Furthermore, related sulfonyl-containing heterocyclic compounds are actively explored as scaffolds for developing novel inhibitors, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV . The integration of these features makes this chemical a valuable lead for probing new mechanisms of action and developing novel therapeutic agents. Usage Notes: Researchers are encouraged to utilize this compound in exploratory studies, including target identification, mechanism of action studies, and structure-activity relationship (SAR) campaigns. As a building block, it can be used to generate more complex molecules for high-throughput screening. Important Notice: This product is provided "For Research Use Only (RUO)". It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(E)-2-(5-chlorothiophen-2-yl)sulfonyl-3-(dimethylamino)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2S2/c1-12(2)6-7(5-11)16(13,14)9-4-3-8(10)15-9/h3-4,6H,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOGUUVNPQRZFZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)S(=O)(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/S(=O)(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on available research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₁H₁₃ClN₂O₂S
  • Molecular Weight : 284.75 g/mol

The presence of a thienyl group and a sulfonyl moiety contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with thienyl and sulfonyl groups can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AMRSA0.5 µg/mL
Compound BM. tuberculosis1.0 µg/mL
This compoundTBDTBD

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies on various cancer cell lines suggest that the compound exhibits selective cytotoxicity, sparing normal cells while effectively inducing apoptosis in cancerous cells .

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical carcinoma)105
MCF-7 (breast carcinoma)153
Normal Fibroblasts>50-

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : The compound appears to activate intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.
  • Membrane Disruption : Preliminary studies suggest that the compound may disrupt bacterial cell membranes, contributing to its antimicrobial effects.

Case Studies

A notable case study involved the evaluation of a thienyl-based compound in a murine model infected with Plasmodium yoelii, where it demonstrated significant antimalarial activity, prolonging survival rates compared to control groups . This suggests that similar compounds could be explored for broader therapeutic applications.

Comparison with Similar Compounds

Core Structural Features

The compound shares a common acrylonitrile backbone (C=C–C≡N) with analogues such as:

  • (2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)-acrylonitrile ()
  • (E)-2-(3-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile ()
  • (Z)-2-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)acrylonitrile ()

Key structural distinctions include :

Sulfonyl vs. Sulfanyl/Sulfonyl Substitutions :

  • The 5-chloro-2-thienylsulfonyl group in the target compound contrasts with dichlorophenylsulfonyl () or benzoyl () groups. Sulfonyl groups are strong electron-withdrawing substituents, enhancing conjugation and stabilizing the acrylonitrile system .
  • Sulfanyl groups (e.g., in ) are less electron-withdrawing, reducing resonance effects.

Aromatic Substituents: The 5-chloro-2-thienyl moiety introduces steric and electronic differences compared to dichlorophenyl () or benzimidazolyl () groups.

Amino Groups: The dimethylamino group in the target compound is a stronger electron donor compared to anilino () or methylsulfanyl substituents, modulating charge distribution and hydrogen-bonding capacity.

Conjugation and Bond Length Analysis

X-ray crystallography data from analogues (e.g., ) reveal:

  • C=C–C≡N Conjugation : Shortening of the C2–C1 bond (1.421 Å in ) due to resonance stabilization, consistent with related acrylonitriles (1.415–1.437 Å) .
  • Resonance-Assisted Hydrogen Bonding (RAHB) : Intramolecular N–H⋯O(sulfonyl) interactions in analogues form six-membered rings, stabilizing the E configuration and influencing crystal packing .

Antimalarial Potential

While the target compound’s biological activity is uncharacterized, its structural analogues (e.g., ) have been used to synthesize benzothiazine derivatives with antimalarial activity. For example:

  • Benzothiazine-1,1-dioxides derived from dichlorophenylsulfonyl acrylonitriles showed IC₅₀ values <1 µM against Plasmodium falciparum .
  • The dimethylamino group may enhance solubility and bioavailability compared to methylsulfanyl or anilino substituents.

Comparative Data Table

Compound Name Key Substituents Functional Groups Notable Properties/Applications References
(2E)-2-[(5-Chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile 5-Chloro-2-thienyl, dimethylamino Sulfonyl, acrylonitrile Potential synthon for heterocycles N/A
(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)-acrylonitrile 2,4-Dichlorophenyl, methylsulfanyl Sulfonyl, anilino, acrylonitrile Antimalarial precursor; RAHB stabilization
(E)-2-(3-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile 3-Chlorobenzoyl, dimethylamino Carbonyl, acrylonitrile Electron-deficient dienophile
(Z)-2-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)acrylonitrile Benzimidazolyl, dimethylamino Benzimidazole, acrylonitrile Fluorescence probe candidate

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